molecular formula C14H10Cl2N2O4 B14664384 Benzene, 1,1'-(1,2-ethanediyl)bis(4-chloro-2-nitro- CAS No. 38262-67-8

Benzene, 1,1'-(1,2-ethanediyl)bis(4-chloro-2-nitro-

Cat. No.: B14664384
CAS No.: 38262-67-8
M. Wt: 341.1 g/mol
InChI Key: WRXUIBYFAHOQHD-UHFFFAOYSA-N
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Description

Benzene, 1,1’-(1,2-ethanediyl)bis(4-chloro-2-nitro-) is an organic compound characterized by the presence of two benzene rings connected by an ethanediyl bridge, with each benzene ring substituted by a chloro and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,1’-(1,2-ethanediyl)bis(4-chloro-2-nitro-) typically involves the following steps:

    Chlorination: The chlorination of the benzene rings is carried out using chlorine gas in the presence of a catalyst such as ferric chloride.

    Formation of the Ethanediyl Bridge: The connection of the two benzene rings via an ethanediyl bridge can be accomplished through a Friedel-Crafts alkylation reaction using ethylene dichloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro groups in Benzene, 1,1’-(1,2-ethanediyl)bis(4-chloro-2-nitro-) can undergo reduction to form amino groups.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro groups can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenol derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Major Products Formed

    Reduction: Formation of amino derivatives.

    Substitution: Formation of phenol derivatives.

Scientific Research Applications

Benzene, 1,1’-(1,2-ethanediyl)bis(4-chloro-2-nitro-) has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 1,1’-(1,2-ethanediyl)bis(4-chloro-2-nitro-) involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the chloro groups can engage in nucleophilic substitution reactions. These interactions can modulate the activity of biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1,1’-(1,2-ethanediyl)bis(4-methyl-)
  • Benzene, 1,1’-(1,2-dimethyl-1,2-ethanediyl)bis-
  • Benzene, 1,1’-(1,2-ethanediyl)bis[2,3,4,5,6-pentabromo-]

Properties

CAS No.

38262-67-8

Molecular Formula

C14H10Cl2N2O4

Molecular Weight

341.1 g/mol

IUPAC Name

4-chloro-1-[2-(4-chloro-2-nitrophenyl)ethyl]-2-nitrobenzene

InChI

InChI=1S/C14H10Cl2N2O4/c15-11-5-3-9(13(7-11)17(19)20)1-2-10-4-6-12(16)8-14(10)18(21)22/h3-8H,1-2H2

InChI Key

WRXUIBYFAHOQHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])CCC2=C(C=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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